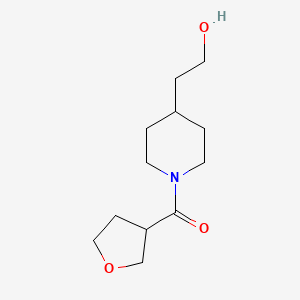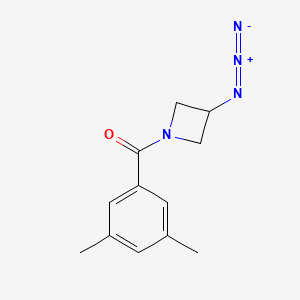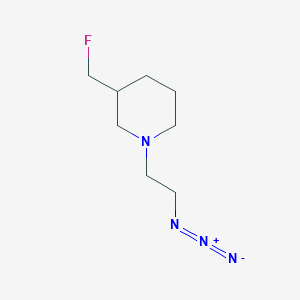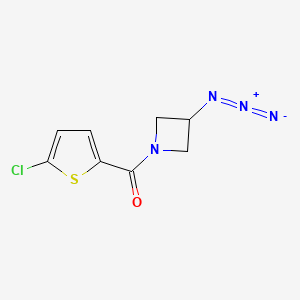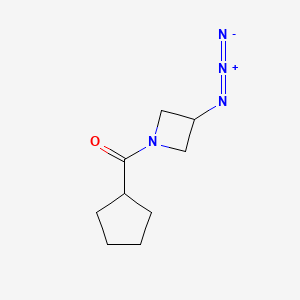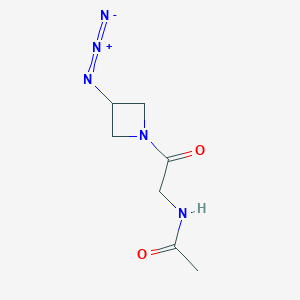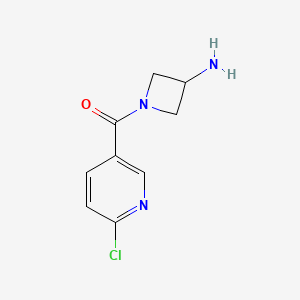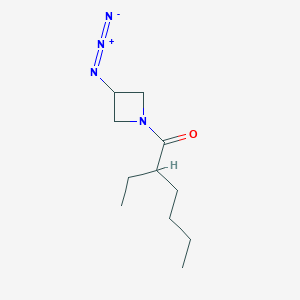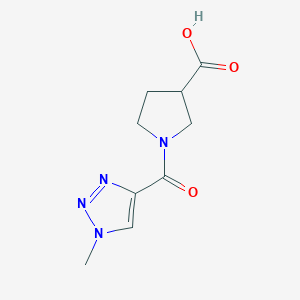![molecular formula C8H13N3O2 B1476279 5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097997-42-5](/img/structure/B1476279.png)
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Vue d'ensemble
Description
5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (also known as AMHP) is a heterocyclic compound that has many potential applications in the scientific research field. AMHP is a cyclic compound that consists of a six-membered ring structure with an amine group and two methyl groups. It is a versatile compound that has been used in many different research areas, including organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Cancer Therapeutics
The compound has shown promise as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are implicated in various types of tumors, and their abnormal activation is associated with cancer progression. Derivatives of this compound have been reported to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with potential applications in breast cancer treatment. In vitro studies have demonstrated the ability of these derivatives to inhibit cancer cell proliferation and induce apoptosis .
Drug Design and Optimization
Due to its potent FGFR inhibitory activity, this compound serves as a lead for further drug design and optimization. Its low molecular weight and significant biological activity make it an appealing candidate for subsequent optimization in the development of more effective cancer therapeutics .
Molecular Biology Research
In molecular biology, the compound can be used to study the FGFR signaling pathway, which is involved in organ development, cell proliferation, migration, angiogenesis, and other physiological processes. By inhibiting FGFR, researchers can dissect the pathway’s role in these processes and understand how its dysregulation leads to disease .
Pharmacological Studies
Pharmacological research can benefit from this compound’s ability to modulate FGFR-dependent signaling pathways. It can be used to investigate the therapeutic potential of FGFR inhibition in various cancers and to understand the mechanisms of action of FGFR inhibitors currently under clinical investigation .
Chemical Biology
In chemical biology, the compound can be utilized to explore the interaction between small molecules and proteins. It can help in mapping the binding sites and understanding the structural requirements for FGFR inhibition, which is crucial for the rational design of targeted therapies .
Biochemical Assays
This compound can be incorporated into biochemical assays to measure FGFR activity. It can serve as a tool to quantify the effects of FGFR inhibition on downstream signaling pathways, such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical for cell survival and proliferation .
Genomic Studies
Genomic studies can leverage this compound to investigate the genetic mutations that lead to abnormal FGFR activation. It can be used to screen for mutations in cancer cells and to understand the role of these mutations in cancer initiation, progression, and resistance to therapy .
Personalized Medicine
Finally, this compound’s specificity and potency against FGFR make it a candidate for personalized medicine approaches. It can be used to develop patient-specific treatments based on the genetic profile of their tumors, particularly in cancers with known FGFR mutations .
Propriétés
IUPAC Name |
5-amino-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10-7(12)5-2-3-11(9)4-6(5)8(10)13/h5-6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJCOYXWQTFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



